molecular formula C17H21N3O2S B2704760 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 851129-38-9

2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2704760
CAS No.: 851129-38-9
M. Wt: 331.43
InChI Key: IVUTXRMMOMMBOE-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group. The oxadiazole ring is connected via a sulfanyl (-S-) bridge to a ketone-bearing piperidine moiety. This structural framework is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, as observed in related analogs . Its molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of 381.49 g/mol (calculated). The 3,4-dimethylphenyl substituent may enhance lipophilicity and receptor binding, while the piperidine ring contributes to basicity and solubility modulation .

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-7-14(10-13(12)2)16-18-19-17(22-16)23-11-15(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUTXRMMOMMBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole intermediate with a thiol compound.

    Attachment of the Piperidine Ring: The final step involves the reaction of the sulfanyl-oxadiazole intermediate with a piperidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The aromatic ring and the piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties . Research indicates that derivatives of oxadiazoles often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess potent antibacterial and antifungal properties. For instance, compounds similar to 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one have been evaluated for their efficacy against various microbial strains using methods such as the disc diffusion method and serial dilution techniques .
  • Anti-inflammatory Properties : The presence of specific functional groups in the compound may enhance its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Potential : Preliminary studies suggest that this compound could interact with molecular targets involved in cancer progression. The mechanism of action may involve the modulation of specific enzymes or receptors linked to tumor growth and metastasis .

Materials Science Applications

The unique structural features of this compound also make it a candidate for applications in materials science:

  • Development of Novel Materials : The compound's electronic properties can be explored for creating materials with specific optical or electronic characteristics. This could include applications in organic electronics or photonic devices where tailored properties are essential.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

  • Synthetic Methodologies : It can facilitate the development of more complex molecules through various chemical transformations. The introduction of the piperidine ring and sulfanyl group can be strategically utilized in synthetic pathways to create diverse chemical entities .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A study synthesized novel oxadiazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial efficacy compared to standard drugs .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to their biological targets. These studies reveal insights into how structural modifications can enhance interactions with target proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the piperidine ring with 4-phenylpiperazinyl (as in ) introduces a secondary amine, enhancing hydrogen-bonding capacity.

Anticancer Activity

  • The target compound’s structural analogs, such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives , exhibit cytotoxic activity proportional to cell viability . For example:
    • Compound 4a (R = 4-chlorophenyl) showed IC₅₀ = 12.3 µM against MCF-7 breast cancer cells .
    • The 3,4-dimethylphenyl substituent may enhance DNA intercalation or tubulin inhibition, as seen in phthalazine derivatives .

Anti-Inflammatory Activity

  • Phthalazine derivatives with 3,4-dimethylphenyl groups (e.g., 2d in ) demonstrated potent COX-2 inhibition (IC₅₀ = 0.87 µM vs.

Antibacterial Activity

  • Piperidine-linked oxadiazoles (e.g., 6a-o in ) showed MIC values of 8–32 µg/mL against Staphylococcus aureus. The target compound’s 3,4-dimethylphenyl group may improve membrane permeability compared to sulfamoyl analogs .

Structure-Activity Relationship (SAR) Insights

Oxadiazole Core : Essential for π-π stacking with aromatic residues in enzyme active sites .

Sulfanyl Linker : Improves flexibility and redox stability compared to sulfonyl analogs (e.g., ).

3,4-Dimethylphenyl Substituent : Enhances hydrophobicity and binding to hydrophobic pockets (e.g., in aromatase ).

Piperidine Ring : Modulates solubility and basicity; substitution with bulkier groups (e.g., 4-methylpiperidine ) may alter pharmacokinetics.

Biological Activity

The compound 2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 276.36 g/mol
  • IUPAC Name : this compound

The presence of the oxadiazole ring and piperidine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives demonstrated that compounds similar to the one showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. Specifically, compounds were effective against species such as Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2aBacillus cereus12 µg/mL
2bStaphylococcus aureus15 µg/mL
2cEscherichia coli30 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives containing the oxadiazole structure have been tested against liver carcinoma (HUH7), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a promising anticancer profile .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
Compound AHUH710.15-FU18.78
Compound BMCF715.0Doxorubicin12.5
Compound CHCT11622.0Cisplatin25.0

The biological activity of this compound is hypothesized to stem from its ability to inhibit key enzymes involved in DNA synthesis and repair mechanisms in cancer cells. The oxadiazole ring has been shown to interact with thymidylate synthase (TS), an essential enzyme for DNA replication . This interaction leads to apoptosis in malignant cells while sparing normal cells.

Case Studies

A notable case study involved the synthesis of various oxadiazole derivatives and their subsequent evaluation for biological activities. The study reported that certain modifications in the piperidine ring significantly enhanced both antimicrobial and anticancer activities. For example, a compound with a methyl substituent on the piperidine ring exhibited improved efficacy against resistant bacterial strains .

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